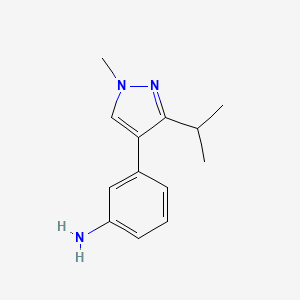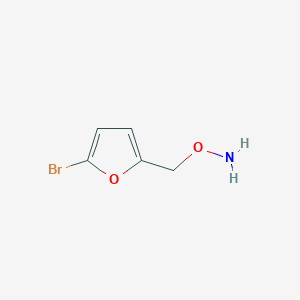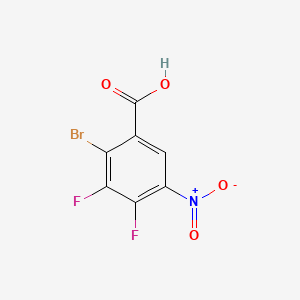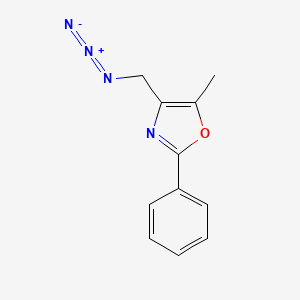
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline is a heterocyclic aromatic amine that features a pyrazole ring substituted with an isopropyl group at the third position and a methyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: The isopropyl and methyl groups are introduced through alkylation reactions. For instance, the pyrazole ring can be alkylated using isopropyl bromide and methyl iodide in the presence of a base such as potassium carbonate.
Amination: The aniline group is introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by an amine group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
化学反应分析
Types of Reactions
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are employed.
Major Products
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted anilines depending on the reagents used.
科学研究应用
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
相似化合物的比较
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)aniline: Similar structure but lacks the isopropyl group.
3-(3-Isopropyl-1H-pyrazol-4-yl)aniline: Similar structure but lacks the methyl group.
3-(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)aniline: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline is unique due to the specific combination of isopropyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to similar compounds.
属性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
3-(1-methyl-3-propan-2-ylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C13H17N3/c1-9(2)13-12(8-16(3)15-13)10-5-4-6-11(14)7-10/h4-9H,14H2,1-3H3 |
InChI 键 |
HHQCFFFHJXKCES-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NN(C=C1C2=CC(=CC=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)


![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)


![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)




![{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride](/img/structure/B13540297.png)

